L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine
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Overview
Description
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine is a complex peptide compound It is composed of several amino acids, including leucine, ornithine, isoleucine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with a solution of TFA.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like leucine and isoleucine.
Reduction: Reduction reactions can affect the diaminomethylidene group.
Substitution: Amino acid residues can be substituted to create analogs of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in peptides with different amino acid sequences.
Scientific Research Applications
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds with enzymes and receptors, influencing their activity. The peptide backbone allows for interactions with proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine
Uniqueness
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-isoleucyl-L-glutamine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form stable interactions with various molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
923929-84-4 |
---|---|
Molecular Formula |
C29H55N9O7 |
Molecular Weight |
641.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H55N9O7/c1-7-16(5)22(26(42)36-20(28(44)45)11-12-21(31)39)38-27(43)23(17(6)8-2)37-25(41)19(10-9-13-34-29(32)33)35-24(40)18(30)14-15(3)4/h15-20,22-23H,7-14,30H2,1-6H3,(H2,31,39)(H,35,40)(H,36,42)(H,37,41)(H,38,43)(H,44,45)(H4,32,33,34)/t16-,17-,18-,19-,20-,22-,23-/m0/s1 |
InChI Key |
GORYERKYKAGZCI-HKZQYKGFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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